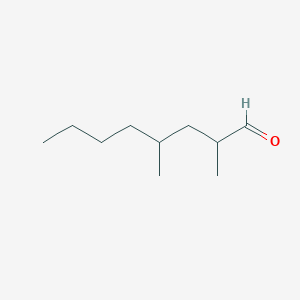
Benzyl (2S)-2-(benzyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-2-(benzyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the oxygen atom of the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-(benzyloxy)propanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-(benzyloxy)propanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the benzyl group into the ester, resulting in a more sustainable and versatile production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-2-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl (2S)-2-(benzyloxy)propanoic acid or benzaldehyde.
Reduction: Benzyl (2S)-2-(benzyloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl (2S)-2-(benzyloxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzyl group may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl propanoate: Similar in structure but lacks the benzyloxy group.
Benzyl benzoate: Contains a benzoyl group instead of the propanoate group.
Methyl (2S)-2-(benzyloxy)propanoate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (2S)-2-(benzyloxy)propanoate is unique due to the presence of both a benzyl and a benzyloxy group, which imparts distinct reactivity and properties compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
90124-14-4 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
benzyl (2S)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C17H18O3/c1-14(19-12-15-8-4-2-5-9-15)17(18)20-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
PZWSITHYPPITEU-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


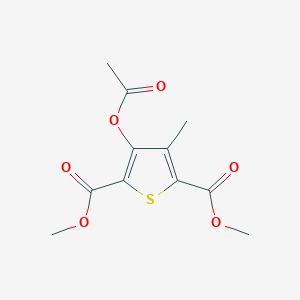
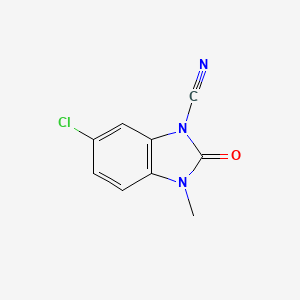
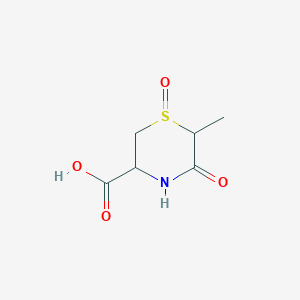
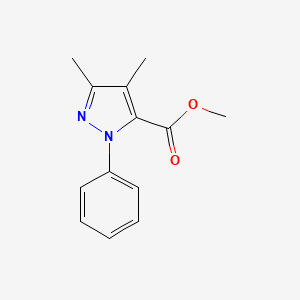
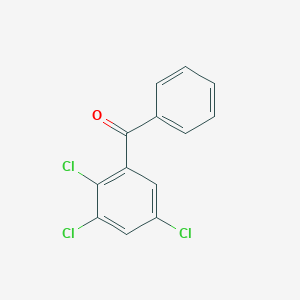
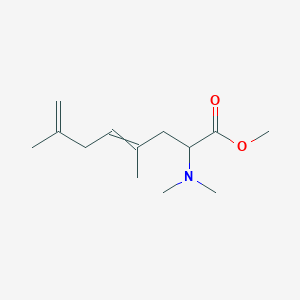
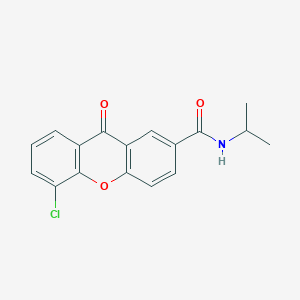
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
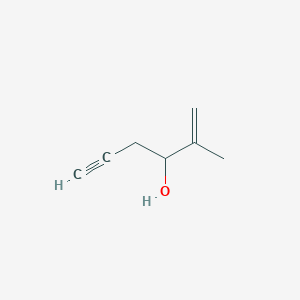
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
